N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
Description
N-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a polyfunctional heterocyclic compound combining benzo[d]thiazole, tetrahydrobenzo[b]thiophene, and indolin-1-ylsulfonylbenzamide moieties. Its synthesis likely involves multi-step reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and coupling reactions, as inferred from analogous synthetic pathways in tetrahydrobenzo[b]thiophene systems .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O3S3/c34-28(20-13-15-21(16-14-20)39(35,36)33-18-17-19-7-1-4-10-24(19)33)32-30-27(22-8-2-5-11-25(22)37-30)29-31-23-9-3-6-12-26(23)38-29/h1,3-4,6-7,9-10,12-16H,2,5,8,11,17-18H2,(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJLKQPGNLNOSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C6=NC7=CC=CC=C7S6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes a benzo[d]thiazole moiety, a tetrahydrobenzo[b]thiophene unit, and an indolin sulfonamide group. This structural diversity is believed to contribute to its varied biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance:
- Study Findings : A series of thiazole derivatives were synthesized and tested for their ability to inhibit tumor cell proliferation. The results showed that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival. Specifically, it targets C-Met and Pim-1 kinases, which are implicated in tumor growth and metastasis .
- Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cells through intrinsic pathways, leading to increased levels of pro-apoptotic factors .
Anti-inflammatory Properties
In addition to its antitumor activity, the compound has demonstrated anti-inflammatory effects. Studies suggest that it modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound in xenograft models. The results indicated a significant reduction in tumor size compared to control groups. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
Case Study 2: Inflammatory Response Modulation
Another investigation assessed the anti-inflammatory effects of the compound in vitro using macrophage cell lines. The findings revealed that treatment with the compound reduced nitric oxide production and downregulated the expression of inflammatory markers such as TNF-alpha and IL-6.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antimicrobial and Antitumor Contexts
The target compound shares structural motifs with several synthesized derivatives reported in the literature. Key comparisons include:
Spectroscopic and Mechanistic Insights
- IR/NMR Confirmation : The absence of C=O bands (~1660 cm⁻¹) in triazole-thiones confirms successful cyclization, a critical step shared with the target compound’s synthesis.
- Tautomeric Behavior : Like triazole-thione derivatives , the target compound’s stability in specific tautomeric forms (e.g., thione vs. thiol) may influence its reactivity and bioactivity.
Q & A
Basic: What are the critical synthetic routes for this compound?
Answer:
The synthesis involves a multi-step process:
Core structure assembly : Condensation of benzo[d]thiazole derivatives with tetrahydrobenzo[b]thiophen precursors under reflux in ethanol or DMF .
Amide coupling : Use of carbodiimide catalysts (e.g., EDCI) to link the tetrahydrobenzo[b]thiophen moiety to the sulfamoyl benzamide group .
Sulfonylation : Reaction of indoline with chlorosulfonic acid followed by coupling to the benzamide via nucleophilic substitution .
Key parameters include temperature control (0–80°C), solvent selection (polar aprotic solvents for amidation), and inert atmospheres to prevent oxidation .
Basic: Which analytical techniques confirm structural integrity and purity?
Answer:
- HPLC : Employ a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%). Retention time varies based on sulfonamide hydrophobicity .
- NMR spectroscopy :
- Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 551.6 (M+H)+ .
Advanced: How can synthetic yields be optimized using computational methods?
Answer:
- Reaction path search : Use density functional theory (DFT) to model transition states and identify energy barriers (e.g., Gaussian 09) .
- Solvent optimization : Predict solvent effects (dielectric constant, polarity) using COSMO-RS to enhance amide coupling efficiency .
- Catalyst screening : Virtual libraries (e.g., PyRDM) can propose alternative catalysts (e.g., HOBt vs. DMAP) to reduce side reactions .
- Validate predictions with small-scale reactions (mg-scale) before scaling up .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Target validation : Perform competitive binding assays (e.g., surface plasmon resonance) to confirm affinity for purported targets (e.g., kinases) .
- Off-target profiling : Screen against panels of related enzymes (e.g., Eurofins Panlabs) to identify cross-reactivity .
- Structural analogs : Synthesize derivatives with modified indolin-1-ylsulfonyl groups to isolate SAR trends (e.g., electron-withdrawing substituents enhance potency) .
Basic: What impurities arise during synthesis, and how are they removed?
Answer:
- Common impurities :
- Purification :
Advanced: How to stabilize reactive intermediates during synthesis?
Answer:
- Protective strategies :
- Boc-protection for amine intermediates to prevent oxidation .
- Low-temperature (-20°C) handling of thiol-containing precursors .
- In-situ monitoring : Use FTIR to track intermediates (e.g., NH stretches at 3300 cm⁻¹) and halt reactions at optimal conversion .
Basic: What physicochemical properties are critical for biological assays?
Answer:
- Solubility : Test in DMSO/PBS mixtures (typical solubility >10 mM in DMSO).
- logP : Determine via shake-flask method (expected logP ~3.2 due to hydrophobic benzothiazole) .
- Stability : Assess in pH 7.4 buffer (24-hour UPLC-MS monitoring for degradation) .
Advanced: How to design SAR studies to improve bioactivity?
Answer:
- Scaffold modifications :
- Activity assays :
Basic: What spectroscopic signatures distinguish this compound from analogs?
Answer:
- IR spectroscopy : Sulfonamide S=O asymmetric stretches (1365 cm⁻¹ and 1165 cm⁻¹) .
- 1H NMR : Unique indoline protons (δ 3.8–4.2 ppm, multiplet) and absence of methyl groups in the tetrahydrobenzo[b]thiophen core .
Advanced: How to address low reproducibility in synthetic protocols?
Answer:
- Parameter standardization :
- Strict control of anhydrous conditions (use molecular sieves for solvents) .
- Precise stoichiometry (e.g., 1.05 equivalents of sulfonyl chloride to avoid excess) .
- Batch analysis : Compare HPLC profiles across batches to identify deviations in impurity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
